

# Spectroscopic Characterization of Methyl 2,3-Diaminobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,3-Diaminobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols, to facilitate its use in research and development.

## **Spectroscopic Data**

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of Methyl 2,3-Diaminobenzoate.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Methyl 2,3-Diaminobenzoate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.06	d	1H	Ar-H
6.70	d	1H	Ar-H
6.38	t	1H	Ar-H
6.20	br s	1H	NH <sub>2</sub>
4.80	br s	1H	NH <sub>2</sub>
3.74	S	3H	OCH₃

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 300 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Methyl 2,3-Diaminobenzoate

Chemical Shift ( $\delta$ ) ppm	Assignment
167.4	C=O (Ester)
147.2	Ar-C
139.3	Ar-C
133.2	Ar-C
132.2	Ar-C
114.4	Ar-C
113.9	Ar-C
52.2	OCH₃

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100.6 MHz[2]

## **Infrared (IR) Spectroscopy**

Table 3: IR Absorption Bands of Methyl 2,3-Diaminobenzoate



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3453	Strong	N-H Stretch
3318	Strong	N-H Stretch
3102	Medium	C-H Stretch (Aromatic)
2964	Medium	C-H Stretch (Aliphatic)
1701	Strong	C=O Stretch (Ester)
1619	Strong	C=C Stretch (Aromatic)
1515	Strong	N-H Bend
1254	Strong	C-O Stretch
883	Medium	C-H Bend (Aromatic)

Sample Preparation: KBr pellet[2]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Methyl 2,3-Diaminobenzoate

m/z	lon
135.3	[M-OCH₃] <sup>+</sup>

Ionization Method: Not specified. The provided data corresponds to a fragment of the parent molecule.[1]

## **Experimental Protocols**

The following are general protocols for obtaining the spectroscopic data presented above. These can be adapted for specific laboratory conditions and instrumentation.

### **NMR Spectroscopy**



A solution of Methyl 2,3-Diaminobenzoate is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for <sup>1</sup>H and <sup>13</sup>C NMR are used.

### Infrared (IR) Spectroscopy

A small amount of Methyl 2,3-Diaminobenzoate is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

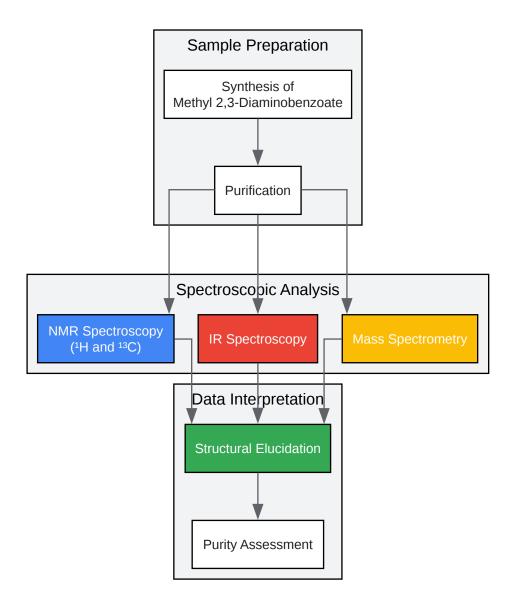
#### **Mass Spectrometry**

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The molecules are then ionized, commonly using techniques like electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Methyl 2,3-Diaminobenzoate.





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General workflow for spectroscopic analysis.

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### References

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- 2. researchgate.net [researchgate.net]
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